molecular formula C8H9BrN2 B14879803 4-Bromo-6-(2-methylprop-1-en-1-yl)pyrimidine

4-Bromo-6-(2-methylprop-1-en-1-yl)pyrimidine

Cat. No.: B14879803
M. Wt: 213.07 g/mol
InChI Key: VVKYSJKHWLIKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-(2-methylprop-1-en-1-yl)pyrimidine is a heterocyclic aromatic compound that features a bromine atom at the 4th position and a 2-methylprop-1-en-1-yl group at the 6th position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(2-methylprop-1-en-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of alcohols or ketones from the 2-methylprop-1-en-1-yl group.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

4-Bromo-6-(2-methylprop-1-en-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-(2-methylprop-1-en-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom and the 2-methylprop-1-en-1-yl group can interact with various molecular targets, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-(2-methylprop-1-en-1-yl)pyrimidine is unique due to its pyrimidine ring, which imparts distinct electronic and steric properties compared to benzene derivatives. This uniqueness makes it valuable in the synthesis of biologically active compounds and materials with specific properties .

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

4-bromo-6-(2-methylprop-1-enyl)pyrimidine

InChI

InChI=1S/C8H9BrN2/c1-6(2)3-7-4-8(9)11-5-10-7/h3-5H,1-2H3

InChI Key

VVKYSJKHWLIKEN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=NC=N1)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.